3-Pyridyl Trifluoromethanesulfonate
Overview
Description
3-Pyridyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C6H4F3NO3S . It is often used in proteomics research applications .
Molecular Structure Analysis
The molecular weight of 3-Pyridyl Trifluoromethanesulfonate is 227.16 g/mol . The IUPAC name for this compound is pyridin-3-yl trifluoromethanesulfonate . The InChI string and the Canonical SMILES for this compound areInChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H
and C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F
respectively . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Pyridyl Trifluoromethanesulfonate include a molecular weight of 227.16 g/mol, a computed XLogP3-AA of 1.6, no hydrogen bond donors, seven hydrogen bond acceptors, two rotatable bonds, an exact mass of 226.98639865 g/mol, a monoisotopic mass of 226.98639865 g/mol, a topological polar surface area of 64.6 Ų, a heavy atom count of 14, and a formal charge of 0 .Scientific Research Applications
Organic Synthesis
3-Pyridyl Trifluoromethanesulfonate is a versatile reagent in organic synthesis. It is particularly useful in electrophilic aromatic substitution reactions, such as Friedel–Crafts alkylation, where it can introduce pyridyl groups into aromatic compounds . This reagent also facilitates the formation of carbon-carbon and carbon-heteroatom bonds, contributing to the synthesis of complex organic molecules .
Pharmaceutical Research
In the pharmaceutical industry, 3-Pyridyl Trifluoromethanesulfonate plays a crucial role as an intermediate. It is involved in the synthesis of trifluoromethylpyridines, which are key structural motifs in active pharmaceutical ingredients. These compounds exhibit a range of biological activities and are used in several approved pharmaceutical products .
Chemical Engineering
Chemical engineers utilize 3-Pyridyl Trifluoromethanesulfonate for its sulfonylation properties. It acts as a sulfonylating agent to introduce trifluoromethanesulfonyl groups into various substrates, which can significantly alter the chemical and physical properties of materials .
Materials Science
In materials science, 3-Pyridyl Trifluoromethanesulfonate is used to modify surface properties and create new materials with desired characteristics. Its application includes the development of coatings, polymers, and nanomaterials that require specific surface functionalities .
Biochemistry
Biochemists employ 3-Pyridyl Trifluoromethanesulfonate in proteomics research. It is used to modify peptides and proteins, which can aid in understanding their structure and function. This compound is also used in the study of nucleic acids and nucleotides .
Environmental Applications
Environmental scientists are exploring the use of 3-Pyridyl Trifluoromethanesulfonate in the development of environmentally friendly processes. Its role in green chemistry includes the creation of less toxic reagents and catalysts for use in various chemical reactions .
Safety and Hazards
3-Pyridyl Trifluoromethanesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
While specific future directions for 3-Pyridyl Trifluoromethanesulfonate are not detailed in the available resources, related compounds have been used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which could be applied to the synthesis of leishmania CRK3 inhibitors .
Mechanism of Action
Target of Action
3-Pyridyl Trifluoromethanesulfonate is primarily used in the field of proteomics research . .
Mode of Action
The compound is known to participate in the synthesis of N,N-Dimethylaminopyridines via the replacement of the trifluoromethanesulfonyloxy group . This reaction is accelerated under microwave irradiation .
Biochemical Pathways
It plays a role in the synthesis of n,n-dimethylaminopyridines, which are widely used in the synthesis of biologically active compounds of the pyridine series .
Pharmacokinetics
It is known to be soluble in chloroform and dichloromethane , which may influence its absorption and distribution.
Result of Action
Its primary known action is in the synthesis of N,N-Dimethylaminopyridines .
properties
IUPAC Name |
pyridin-3-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDSLLIAOLRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452636 | |
Record name | 3-Pyridyl Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridyl Trifluoromethanesulfonate | |
CAS RN |
107658-27-5 | |
Record name | 3-Pyridyl Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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